3-benzyl-2-phenylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-2-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(17-11-5-2-6-12-17)23(21)15-16-9-3-1-4-10-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDQJUSJIZDRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyl 2 Phenylquinazolin 4 3h One and Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the 2,3-disubstituted quinazolinone scaffold, including 3-benzyl-2-phenylquinazolin-4(3H)-one, have been well-established. These routes often involve the sequential construction of the heterocyclic system, relying on key intermediates like benzoxazinones and derivatives of anthranilic acid.
Synthesis from 2-Phenyl-4H-3,1-benzoxazine-4-one
A primary and widely employed route to this compound involves the use of a pre-formed 2-phenyl-4H-3,1-benzoxazin-4-one intermediate. This benzoxazinone (B8607429) serves as an activated form of N-benzoylanthranilic acid, primed for reaction with a primary amine.
The synthesis begins with the preparation of 2-phenyl-4H-3,1-benzoxazin-4-one. This is commonly achieved by reacting anthranilic acid with benzoyl chloride in a suitable solvent like pyridine. ijprajournal.com The benzoyl chloride acylates both the amino and carboxylic acid groups of anthranilic acid, which, after a loss of a molecule of acid, cyclizes to form the benzoxazinone ring. ijprajournal.com
Once the 2-phenyl-4H-3,1-benzoxazin-4-one is obtained, it is reacted with benzylamine (B48309). The reaction proceeds via a nucleophilic attack of the primary amine (benzylamine) on the electrophilic C2 carbon of the benzoxazinone ring. This attack leads to the opening of the oxazinone ring, forming an intermediate N-(2-(benzylcarbamoyl)phenyl)benzamide. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final product, this compound. This method is a versatile way to introduce various substituents at the N-3 position by simply changing the primary amine used in the second step.
| Reactant 1 | Reactant 2 | Product | Ref. |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Benzylamine | This compound | nih.gov |
| 2-Propyl-4H-3,1-benzoxazin-4-one | Benzylamine | 3-benzyl-2-propylquinazolin-4(3H)-one | nih.gov |
| 2-Phenyl-4H-3,1-benzoxazin-4-one | Dapsone | 3-[4-(4-aminobenzenesulfonyl)phenyl]-2-phenylquinazolin-4(3H)-one |
Routes Involving Anthranilic Acid Derivatives
Anthranilic acid is the cornerstone starting material for many quinazolinone syntheses due to its inherent 2-aminobenzoic acid structure. nih.govnih.gov Routes starting from anthranilic acid are foundational and typically proceed through a multi-step sequence, often involving the in situ or isolated formation of the benzoxazinone intermediate as described previously.
The general pathway begins with the N-acylation of anthranilic acid. For the target molecule, this involves reacting anthranilic acid with benzoyl chloride to form 2-benzamidobenzoic acid. researchgate.neteurekaselect.com This intermediate is then cyclized, commonly by heating with a dehydrating agent like acetic anhydride (B1165640), to yield 2-phenyl-4H-3,1-benzoxazin-4-one. ijprajournal.comnih.gov The final step is the condensation of this benzoxazinone with benzylamine, which furnishes the desired this compound. nih.gov This step-wise approach allows for the purification of intermediates, potentially leading to a purer final product.
| Starting Material | Reagents | Key Intermediate | Final Product | Ref. |
| Anthranilic acid | 1. Benzoyl Chloride, Pyridine; 2. Acetic Anhydride | 2-Phenyl-4H-3,1-benzoxazin-4-one | This compound (with Benzylamine) | ijprajournal.comnih.gov |
| Anthranilic acid | 1. Butyryl Chloride; 2. Acetic Anhydride | 2-Propyl-4H-3,1-benzoxazin-4-one | 3-benzyl-2-propylquinazolin-4(3H)-one (with Benzylamine) | nih.gov |
| 5-Nitroanthranilic acid | 1. 4-Chlorobutyryl chloride; 2. Acetic Anhydride | 6-Nitro-2-(3-chloropropyl)-4H-3,1-benzoxazin-4-one | Tricyclic quinazolinone analogues | nih.gov |
Condensation and Cyclization Reactions for Scaffold Assembly
The assembly of the quinazolinone scaffold is fundamentally based on condensation and cyclization reactions. A prominent example is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. generis-publishing.com A more direct approach for 2,3-disubstituted quinazolinones involves a one-pot, three-component reaction (3-MCR).
In this approach, a derivative of anthranilic acid, such as isatoic anhydride, is heated with a primary amine (e.g., benzylamine) and an orthoester, like triethyl orthobenzoate. rsc.orgresearchgate.net The reaction is believed to proceed through the initial formation of a 2-aminobenzamide (B116534) derivative from the reaction of isatoic anhydride and the amine. This intermediate then condenses with the orthoester, followed by cyclization to form the 2,3-disubstituted quinazolinone. This method offers the advantage of procedural simplicity and atom economy by combining multiple steps into a single operation. Another strategy involves the visible light-induced condensation cyclization of 2-aminobenzamides with aldehydes, presenting a green chemistry approach to the quinazolinone core. nih.govrsc.org
Multi-Step Reaction Sequences
The synthesis of this compound is often executed as a deliberate, multi-step sequence to ensure high purity and yield. A typical and reliable sequence starts from anthranilic acid. nih.govnih.gov
Step 1: N-Benzoylation of Anthranilic Acid Anthranilic acid is treated with benzoyl chloride in the presence of a base, such as pyridine, to yield 2-benzamidobenzoic acid. researchgate.net
Step 2: Cyclodehydration to form Benzoxazinone The resulting 2-benzamidobenzoic acid is heated with acetic anhydride. This effects a cyclodehydration reaction, forming the key intermediate, 2-phenyl-4H-3,1-benzoxazin-4-one. ijprajournal.comnih.gov
Step 3: Aminolysis and Cyclization to Quinazolinone The isolated 2-phenyl-4H-3,1-benzoxazin-4-one is then refluxed with benzylamine in a suitable solvent. The amine opens the benzoxazinone ring and subsequently cyclizes to form the thermodynamically stable this compound. nih.gov This stepwise procedure allows for characterization at each stage and is a robust method for preparing a wide array of analogues by varying the acyl chloride in Step 1 and the amine in Step 3.
Modern and Sustainable Synthetic Strategies
In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents. Microwave-assisted synthesis has emerged as a powerful tool in this regard for the preparation of quinazolinones.
Microwave-Assisted Syntheses
Microwave irradiation has been shown to significantly accelerate the synthesis of 2,3-disubstituted quinazolinones, often allowing for one-pot procedures that are both rapid and efficient. ijprajournal.com
One such method involves a one-pot, two-step reaction sequence that starts with anthranilic acid and a carboxylic acid (or its corresponding acyl chloride). ijprajournal.comresearchgate.net In the first step, anthranilic acid and benzoic acid are heated under microwave irradiation, typically at around 150°C for a short duration (e.g., 10 minutes), to form the 2-phenyl-4H-3,1-benzoxazin-4-one intermediate in situ. ijprajournal.com Without isolating the intermediate, benzylamine is added to the reaction mixture, and it is subjected to a second period of microwave heating at a higher temperature (e.g., 250°C for 3-6 minutes). ijprajournal.com This second step drives the reaction to completion, affording the this compound in high yield.
Another microwave-assisted approach utilizes a three-component reaction of isatoic anhydride, an amine, and an orthoester. rsc.orgresearchgate.net Heating a mixture of isatoic anhydride, benzylamine, and triethyl orthobenzoate under microwave irradiation (e.g., at 140°C for 20-30 minutes) can directly produce the target quinazolinone, bypassing the need for solvents and catalysts in some protocols. rsc.org These microwave-assisted methods offer substantial advantages over classical heating, including a dramatic reduction in reaction time, improved energy efficiency, and often higher yields. scholarsresearchlibrary.com
| Reactants | Conditions | Duration | Yield | Ref. |
| Anthranilic acid, Benzoic acid, Benzylamine | Microwave, One-pot, Two-step | ~15-20 min | Good-Excellent | ijprajournal.com |
| Isatoic anhydride, Benzylamine, Triethyl orthobenzoate | Microwave, Solvent-free | 20-30 min | Excellent | rsc.org |
| 2-Halobenzoic acid, Amidines | Microwave, Fe-catalyzed, in Water/DMF | 30 min | Moderate-High | sci-hub.cat |
| 2-Benzamidobenzoyl chloride, Hydrazine/Thiourea | Microwave, DMF, K2CO3 | 4 min | 81-85% | researchgate.neteurekaselect.com |
Application of Deep Eutectic Solvents
Deep Eutectic Solvents (DESs) have emerged as green and sustainable alternatives to conventional organic solvents in chemical synthesis. researchgate.net These solvents, typically formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), offer advantages such as low cost, biodegradability, and low toxicity. researchgate.net The application of DESs in the synthesis of quinazolinone derivatives has been shown to be a mild and environmentally friendly approach. orgchemres.org
Several studies have demonstrated the utility of DESs in promoting the synthesis of the quinazolinone scaffold. For instance, a mixture of choline (B1196258) chloride and urea (B33335) has been effectively used as both a solvent and a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from the reaction of 2-aminobenzamide and various benzaldehyde (B42025) derivatives. arkat-usa.org Another effective DES for this transformation is a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea. orgchemres.org Furthermore, a combination of ZnCl2 and urea has been reported to not only act as a DES but also as a nitrogen source for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride and benzaldehyde. nih.gov The use of sonication in conjunction with a recyclable L-(+)-tartaric acid–choline chloride DES has also been shown to facilitate a facile and environmentally sustainable preparation of diversified bis-quinazolinones. rsc.org
The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which are precursors to quinazolin-4(3H)-ones, has been successfully achieved in good to excellent yields using various DES systems. The reactions are typically conducted at elevated temperatures, and the use of DESs often leads to shorter reaction times and simplified work-up procedures. arkat-usa.org
Table 1: Synthesis of Quinazolinone Analogues using Deep Eutectic Solvents
| Deep Eutectic Solvent (DES) | Reactants | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Choline chloride:Urea (1:2) | 2-Aminobenzamide, Benzaldehyde derivatives | 2,3-Dihydroquinazolin-4(1H)-one derivatives | Good to Excellent | arkat-usa.org |
| L-(+)-Tartaric acid:N,N'-Dimethylurea (3:7) | Aldehydes or Ketones | Quinazolinone derivatives | 62-95 | orgchemres.org |
| ZnCl₂:Urea (1:3.5) | Isatoic anhydride, Benzaldehyde | 2,3-Dihydroquinazolin-4(1H)-ones | Excellent | nih.gov |
| L-(+)-Tartaric acid:Choline chloride | Diamines, 2-{[2-(methoxycarbonyl) phenyl]amino}acetic acid | Bis-quinazolinones | Good to Excellent | rsc.org |
Metal-Free Oxidative Cleavage and Cyclization Reactions
The development of metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. In the context of quinazolinone synthesis, metal-free oxidative strategies have proven to be effective.
One such approach involves the synthesis of this compound through a metal-free oxidative dual amination of sp3 C–H bonds. researchgate.net In this method, 2-aminobenzamide is reacted with a methylarene in the presence of an acid and an oxidant. Specifically, the reaction of 2-amino-N-benzylbenzamide with toluene (B28343) in the presence of TsOH and DTBP (di-tert-butyl peroxide) in DMSO at 110 °C for 20 hours yields this compound in 87% yield. researchgate.net
Another metal-free protocol for the synthesis of 2-phenylquinazolin-4(3H)-ones involves the oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols. doaj.orgmdpi.com This reaction proceeds under solvent-free conditions using oxygen as a green oxidant and t-BuONa as a base. doaj.orgmdpi.com The proposed mechanism involves the initial oxidation of benzyl alcohol to benzaldehyde, followed by condensation with 2-aminobenzamide, intramolecular nucleophilic addition, and subsequent oxidative dehydrogenation. doaj.org Similarly, a metal- and catalyst-free synthesis of quinazolin-4(3H)-ones has been developed from o-aminobenzamides and styrenes using DTBP as an oxidant. nih.gov
Table 2: Metal-Free Synthesis of this compound and Analogues
| Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Amino-N-benzylbenzamide, Toluene | TsOH, DTBP, DMSO, 110 °C, 20 h | This compound | 87 | researchgate.net |
| 2-Aminobenzamide, Benzyl alcohol | t-BuONa, O₂, 120 °C, 24 h | 2-Phenylquinazolin-4(3H)-one | up to 84 | doaj.orgmdpi.com |
| o-Aminobenzamide, Styrene | DTBP, p-TsOH | Quinazolin-4(3H)-ones | Modest to Good | nih.gov |
One-Pot Multi-Component Reactions
One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time and resources. Several one-pot MCRs have been developed for the synthesis of quinazolinones and their derivatives.
An oxidant-free and mild one-pot synthesis of phenolic quinazolin-4(3H)-ones has been achieved through a CuAAC/Ring Cleavage reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes. acs.org Although this method is not entirely metal-free, it represents an efficient one-pot approach. In a different strategy, a palladium(II)-catalyzed one-pot synthesis of quinazolin-4(3H)-ones has been developed via the acceptorless dehydrogenative coupling of benzyl alcohols and 2-aminobenzamide. nih.gov This reaction proceeds under aerobic conditions with a catalyst loading of 1.0 mol %. nih.gov
More aligned with green chemistry principles, a metal-free, one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been reported using isatoic anhydride, an amine (or ammonium (B1175870) salt), and an aldehyde in the presence of Mukaiyama's reagent. acs.org These dihydroquinazolinones can then be oxidized to the corresponding quinazolin-4(3H)-ones. Furthermore, a highly efficient and straightforward one-pot, three-component synthesis of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones has been achieved from arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. openmedicinalchemistryjournal.com The synthesis of various quinazolinone derivatives has also been accomplished through multi-component reactions under microwave irradiation or using green catalysts like sulfamic acid.
Table 3: One-Pot Synthesis of Quinazolinone Scaffolds
| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference |
|---|---|---|---|---|
| Dehydrogenative Coupling | Benzyl alcohols, 2-Aminobenzamide | Palladium(II) complexes | Quinazolin-4(3H)-ones | nih.gov |
| Three-Component Reaction | Isatoic anhydride, Amine/Ammonium salt, Aldehyde | Mukaiyama's reagent | 2,3-Dihydroquinazolin-4(1H)-ones | acs.org |
| Domino Three-Component Assembly | Arenediazonium salts, Nitriles, Bifunctional anilines | - | 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | openmedicinalchemistryjournal.com |
| CuAAC/Ring Cleavage | 2-Aminobenzamides, Sulfonyl azides, Terminal alkynes | Copper(I) | Phenolic quinazolin-4(3H)-ones | acs.org |
Biological Activity and Pharmacological Potential of 3 Benzyl 2 Phenylquinazolin 4 3h One and Analogues: in Vitro Studies
Antileishmanial Activity Investigations
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge with limited effective treatments. nih.gov In the search for new therapeutic agents, quinazolinone derivatives have been explored for their antileishmanial properties. nih.govresearchgate.net Studies have shown that modifications on the quinazolinone core can lead to compounds with notable activity against Leishmania species. nih.gov
One study reported that the compound 3-benzyl-2-phenylquinazolin-4(3H)-one was found to be more potent against Leishmania major promastigotes than the positive control, suggesting its potential as a promising leishmanicidal candidate. researchgate.net While some synthesized quinazolinone derivatives have demonstrated poor growth inhibition against L. major and L. donovani promastigotes, specific analogues have shown promising results. nih.gov For instance, a series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated in vitro against Leishmania mexicana, with some compounds showing activity on both promastigotes and intracellular amastigotes, coupled with low cytotoxicity in mammalian cells. nih.gov Another study investigating novel quinazolin-4(3H)-one derivatives found that compounds with 4-hydroxy and 4-morpholino substitutions exhibited the highest efficacy against L. major and L. donovani. researchgate.net These findings underscore the potential of the quinazolinone scaffold in developing new antileishmanial drugs, although structural modifications appear crucial for enhancing efficacy. nih.gov
Anticonvulsant Activity Assessment
Epilepsy is a neurological disorder characterized by recurrent seizures, and the quest for safer and more effective antiepileptic drugs is ongoing. nih.gov Quinazolinone derivatives, notably since the discovery of methaqualone, have been a focal point of research for their central nervous system (CNS) depressant and anticonvulsant activities. mdpi.comnih.gov
Evaluation using Maximal Electroshock Seizure (MES) Method for Derivatives
The Maximal Electroshock Seizure (MES) test is a widely used preclinical model to screen for anticonvulsant drugs that can prevent the spread of seizures. ijpscr.infomdpi.com Numerous studies have utilized this method to evaluate the efficacy of 2,3-disubstituted quinazolin-4(3H)-one derivatives. nih.govmdma.ch
Research has indicated that the nature of the substituents at positions 2 and 3 of the quinazolinone ring significantly influences the anticonvulsant potency. mdpi.com For instance, some novel fluorinated quinazolinone derivatives showed significant activity against MES-induced seizures, indicating their ability to prevent seizure spread. researchgate.net While some N-substituted quinazolin-4-(3H)-one derivatives were found to be inactive, others demonstrated notable protection. researchgate.net
Studies on various analogues have provided insights into structure-activity relationships. For example, compounds with a butyl substitution at position 3 have been shown to have a significant effect on preventing seizure spread and raising the seizure threshold. mdpi.comnih.gov In contrast, a benzyl (B1604629) substitution at position 3, as seen in the parent compound of this article, has been associated with strong anticonvulsant activity but with potentially less seizure prevention compared to the butyl substitution. mdpi.comnih.gov Further evaluations of 2-substituted 3-aryl-4(3H)-quinazolinones revealed that compounds with 3-o-tolyl and 3-o-chlorophenyl groups offered good protection against MES-induced seizures. mdma.ch
| Compound Series | Key Substituents | Observed Activity in MES Test | Reference |
|---|---|---|---|
| Fluorinated quinazolinones | Halide at position 3 | Significant activity against MES-induced seizures | researchgate.net |
| Quinazoline (B50416) analogues | Butyl substitution at position 3 | Significant effect on preventing seizure spread | mdpi.comnih.gov |
| Quinazoline analogues | Benzyl substitution at position 3 | Strong anticonvulsant activity | mdpi.comnih.gov |
| 2-substituted 3-aryl-4(3H)-quinazolinones | 3-o-tolyl and 3-o-chlorophenyl groups | Good protection against MES-induced seizures | mdma.ch |
Proposed Interactions with Central Nervous System Targets
The anticonvulsant effects of quinazolinone derivatives are believed to be mediated through their interaction with specific targets in the central nervous system. A primary proposed mechanism is the positive allosteric modulation of the GABA-A receptor. mdpi.comnuph.edu.ua GABA (gamma-aminobutyric acid) is the main inhibitory neurotransmitter in the brain, and enhancing its action can lead to a reduction in neuronal excitability and seizure suppression.
In silico molecular docking studies have been employed to understand the binding affinities of these compounds to the GABA-A receptor. nih.govmdpi.com These studies, combined with in vivo assays, support the hypothesis that many anticonvulsant quinazolinones act as positive allosteric modulators at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.comnih.gov This mechanism is further substantiated by experiments where the anticonvulsant effects of certain derivatives were reversed by flumazenil, an antagonist of the benzodiazepine binding site. mdpi.com
In addition to the GABA-A receptor, some research suggests that quinazolinone derivatives may also exert their anticonvulsant effects through the inhibition of carbonic anhydrase II. mdpi.commdpi.com The inhibition of this enzyme in the brain leads to an increase in carbon dioxide concentration, which has been linked to better seizure control. mdpi.comnih.gov This dual-target approach, potentially modulating both GABA-A receptors and carbonic anhydrase, is an area of active investigation for developing novel anticonvulsant therapies. mdpi.comnih.gov
Antimicrobial Activity Spectrum
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.gov Quinazolin-4(3H)-one and its derivatives have been extensively studied for their broad-spectrum antimicrobial properties. frontiersin.orgbiomedpharmajournal.orgeco-vector.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
In vitro studies have demonstrated that various 2,3-disubstituted quinazolin-4(3H)-ones possess significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov
The antibacterial efficacy is highly dependent on the nature and position of substituents on the quinazolinone core. For instance, studies on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones showed that certain substitutions on the arylideneamino group enhanced activity against Bacillus subtilis, Staphylococcus aureus (Gram-positive), Escherichia coli, and Shigella dysenteriae (Gram-negative). nih.gov Another study found that some novel quinazolinone derivatives displayed better bacteriostatic activity against Gram-negative bacteria. nih.gov
The parent 2-phenyl-3-amino quinazoline-4(3H)-one has shown moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org Further modifications, such as the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore, have been shown to significantly increase antibacterial activity against all tested bacterial pathogens. frontiersin.org Conversely, increasing the number of methoxy (B1213986) group substitutions on the benzylidene nucleus has been observed to decrease antibacterial activity against certain strains. frontiersin.org
| Compound/Derivative Type | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | B. subtilis, S. aureus, E. coli, S. dysenteriae | Enhanced activity with specific substitutions | nih.gov |
| Novel quinazolinone derivatives | Gram-negative bacteria | Good bacteriostatic activity | nih.gov |
| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive and Gram-negative bacteria | Moderate activity | frontiersin.org |
| 3-(furfurylidene amino)-quinazolin-4-(3H)-one | Various bacterial pathogens | Superior activity among synthesized compounds | frontiersin.org |
| Quinazolinones conjugated with silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity | nih.gov |
Antifungal and Antiviral Activity Evaluations
Beyond their antibacterial effects, quinazolinone derivatives have also been evaluated for their potential against fungal and viral pathogens.
Antifungal Activity: Several studies have reported the antifungal properties of quinazolinone derivatives against various fungal strains. nih.govnih.gov In one study, nearly all screened compounds showed good activity against Candida albicans and Aspergillus niger. nih.gov The results indicated that these compounds had more significant fungistatic rather than fungicidal activities. nih.gov Another investigation into 3-alkylquinazolin-4-one derivatives found that some compounds exhibited weak to good antifungal activities against phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum. nih.gov Specifically, 6-bromo-3-propylquinazolin-4-one (B7488161) was identified as having good antifungal activity. nih.gov
Antiviral Activity: The antiviral potential of 2,3-disubstituted quinazolin-4(3H)-ones has been explored against a wide spectrum of viruses. internationalscholarsjournals.comnih.gov These compounds have been tested against viruses such as herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), vaccinia virus, Coxsackie virus B4, and parainfluenza-3 virus. internationalscholarsjournals.comresearchgate.net
Specific antiviral activity has been noted for certain derivatives. For example, one compound showed activity against vaccinia virus, parainfluenza-3 virus, and Punta Toro virus, while another was active against HSV-1, HSV-2, and vaccinia virus. internationalscholarsjournals.comresearchgate.net Further research on 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones found that one particular derivative could inhibit the replication of parainfluenza-3 virus, reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus in Vero cell cultures. nih.gov Additionally, 2-Methylquinaozlin-4(3H)-one has demonstrated significant in vitro antiviral activity against the H1N1 influenza A virus. mdpi.com
Mechanistic Insights: DNA Gyrase Inhibition
The antibacterial effects of quinazolinone derivatives are, in part, attributed to their structural similarity to quinolones, a well-established class of antibiotics that target bacterial DNA gyrase. researchgate.net This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the cessation of bacterial growth and cell death. researchgate.netresearchgate.net The proposed mechanism involves the quinazolinone scaffold interfering with the function of DNA gyrase, which is responsible for introducing negative supercoils into DNA and relaxing positive supercoils, thereby preventing the proper unwinding and replication of the bacterial chromosome. researchgate.net
Research into novel quinazolinone-based compounds has identified potent inhibitors of the DNA gyrase B subunit (GyrB). nih.gov For instance, a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were discovered through computer-aided hit identification and demonstrated significant inhibitory activity against S. aureus GyrB. nih.gov One of the lead compounds from this study, f1 , exhibited an IC₅₀ value of 1.21 µM, with further structural modifications leading to even more potent inhibitors like f14 (IC₅₀: 0.28 µM). nih.gov These findings underscore the potential of the quinazolinone core in the design of new antibacterial agents that function through the targeted inhibition of DNA gyrase. nih.gov
**3.4. Antitumor Activity Research
The antitumor properties of this compound and its analogues have been extensively investigated, revealing a multi-faceted approach to combating cancer cell proliferation and survival.
A significant body of research has demonstrated the potent cytotoxic effects of 2,3-disubstituted quinazolin-4(3H)-ones against a variety of human cancer cell lines. These compounds have shown promising activity against breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), and triple-negative breast cancer (MDA-MB-231) cells. doi.orgscienceopen.com
In one study, a series of quinazolin-4(3H)-one hydrazide derivatives exhibited particularly high potency against MCF-7 and A2780 cell lines, with some compounds showing cytotoxicity many folds greater than the control drug, lapatinib. doi.org For example, against the A2780 cell line, compound 3g had an IC₅₀ of 0.14 µM, significantly lower than lapatinib's IC₅₀ of 12.11 µM. doi.org Another study focusing on MDA-MB-231 cells found that certain quinazolinone derivatives could effectively induce apoptosis, with compound 3e showing an IC₅₀ of 9.97 µM. scienceopen.com While specific data for the K562 leukemia cell line is less prevalent for this exact analogue, the broader class of quinazolinones has shown efficacy against leukemia cells, suggesting a potential area for further investigation. nih.gov
In Vitro Cytotoxicity of Quinazolinone Analogues
| Compound | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Analogue 2j | 3.79 ± 0.96 | - | - | doi.org |
| Analogue 3a | - | 3.00 ± 1.20 | - | doi.org |
| Analogue 3g | - | 0.14 ± 0.03 | - | doi.org |
| Analogue 3j | 0.20 ± 0.02 | - | - | doi.org |
| Analogue 3e | - | - | 9.97 | scienceopen.com |
| Lapatinib (Control) | 5.90 ± 0.74 | 12.11 ± 1.03 | - | doi.org |
The anticancer activity of many quinazolinone derivatives is linked to their ability to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation. f1000research.com These compounds have been identified as potent inhibitors of several tyrosine kinases, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), cyclin-dependent kinase 2 (CDK2), and vascular endothelial growth factor receptor-2 (VEGFR-2). doi.org
For instance, certain quinazolin-4(3H)-one derivatives have demonstrated strong inhibitory activity against CDK2, with compounds 2i and 3i showing IC₅₀ values of 0.173 µM and 0.177 µM, respectively, which are comparable to the known inhibitor imatinib. doi.org The same compound 3i also exhibited excellent inhibition of HER2, with an IC₅₀ of 0.079 µM, similar to the positive control, lapatinib. doi.org Furthermore, novel 3-phenylquinazolin-2,4(1H,3H)-diones have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, with compound 3d showing an IC₅₀ of 51 nM against VEGFR-2. nih.gov
Research has also explored the potential of quinazolinone scaffolds in targeting B-RAF kinase, particularly the V600E mutant which is prevalent in many cancers. A series of 3-N-methylquinazoline-4(3H)-one based inhibitors were found to have excellent potency and selectivity for B-Raf, with compound 15 identified as a sub-nanomolar inhibitor. embopress.org
Tyrosine Kinase Inhibition by Quinazolinone Analogues
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analogue 2i | CDK2 | 0.173 ± 0.012 | doi.org |
| Analogue 3i | CDK2 | 0.177 ± 0.032 | doi.org |
| Analogue 3i | HER2 | 0.079 ± 0.015 | doi.org |
| Analogue 3d | VEGFR-2 | 0.051 | nih.gov |
| Analogue 15 | B-RAF V600E | <1 nM | embopress.org |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 | doi.org |
| Lapatinib (Control) | HER2 | 0.078 ± 0.015 | doi.org |
Beyond direct cytotoxicity and enzyme inhibition, this compound analogues can modulate critical cellular pathways, most notably by inducing apoptosis, or programmed cell death, in cancer cells. scienceopen.com The induction of apoptosis is a key mechanism for the elimination of malignant cells and is a hallmark of effective anticancer agents.
Studies have shown that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases (key executioner proteins in the apoptotic cascade) and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. scienceopen.com For example, treatment of MDA-MB-231 cells with certain quinazolinone derivatives led to classic apoptotic features such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. scienceopen.com This was accompanied by an increase in both early and late apoptotic cell populations, as confirmed by flow cytometry. scienceopen.com
Regarding the LKB1-AMPK signaling pathway, which is a crucial regulator of cellular metabolism and growth, there is currently a lack of direct evidence linking it to the activity of this compound or its close analogues. The LKB1-AMPK pathway is a known tumor suppressor pathway, and its deregulation is implicated in various cancers. While it represents a potential therapeutic target, further research is needed to determine if the anticancer effects of this specific class of quinazolinones involve the modulation of this pathway.
Anti-inflammatory Properties: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines like IL-1β. Dysregulation of the NLRP3 inflammasome is associated with a range of inflammatory diseases. Recent research has identified quinazolin-4(3H)-ones as potential inhibitors of the NLRP3 inflammasome.
In one study, a nitro-substituted quinazolin-4(3H)-one, compound 2k , was shown to inhibit the NLRP3 inflammasome with an IC₅₀ of 5 µM by suppressing the release of IL-1β from stimulated macrophage cells. doi.org Another study on second-generation NLRP3 inflammasome inhibitors identified a new lead compound, 17 (YQ128) , with an IC₅₀ of 0.30 µM. These findings highlight the potential of the quinazolinone scaffold in the development of novel anti-inflammatory agents targeting the NLRP3 inflammasome.
Other Relevant Biological Activities
In addition to their anticancer and anti-inflammatory properties, 2,3-disubstituted quinazolin-4(3H)-ones, including analogues of this compound, have demonstrated a range of other biological activities in vitro.
Antimicrobial Activity: Various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The introduction of different substituents on the quinazolinone core can significantly influence the spectrum and potency of the antibacterial effects.
Anticonvulsant Activity: The quinazolinone structure is related to methaqualone, a known sedative-hypnotic, and as such, many analogues have been investigated for anticonvulsant properties. Studies have shown that 2,3-disubstituted quinazolin-4(3H)-ones can offer protection against seizures in preclinical models, with the substituents at the 2 and 3 positions playing a key role in their potency.
Antioxidant Activity: Several phenolic derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antioxidant potential. embopress.org Compounds with ortho-diphenolic substitutions have shown particularly strong antioxidant effects, in some cases surpassing that of known antioxidants like ascorbic acid and Trolox. embopress.org This activity is attributed to their ability to scavenge free radicals through hydrogen atom transfer and electron donation mechanisms. embopress.org
Antidiabetic Activity: Alpha-Amylase and Alpha-Glucosidase Inhibitory Effects
The inhibition of carbohydrate-hydrolyzing enzymes, namely α-amylase and α-glucosidase, is a well-established therapeutic strategy for managing type 2 diabetes mellitus. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. By inhibiting their activity, the rate of glucose absorption is slowed, leading to a reduction in postprandial hyperglycemia.
Several studies have demonstrated the potential of quinazolinone derivatives as effective inhibitors of both α-amylase and α-glucosidase. A range of synthetic analogues of this compound have been evaluated for their inhibitory activities, often showing comparable or even superior potency to the standard drug, acarbose.
For instance, a series of 2,3-disubstituted-quinazolin-4(3H)-ones were synthesized and their in vitro α-amylase and α-glucosidase inhibitory activities were assessed. The results revealed that certain structural modifications on the quinazolinone core significantly influence their inhibitory potential. Specifically, substitutions on the phenyl rings at the 2- and 3-positions play a crucial role in the enzyme-inhibitor interactions.
One study reported on a series of 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which share the core quinazoline structure. A combination of a 2-phenyl group and 6-bromo-8-iodo substituents on the fused benzo ring resulted in increased inhibitory effect against both α-glucosidase and α-amylase with IC50 values of 1.01 ± 0.05 μM and 1.18 ± 0.06 μM, respectively researchgate.net. In another study, a 2-(4-chlorophenyl)-substituted derivative exhibited the highest activity against α-glucosidase (IC50 = 0.92 ± 0.01 µM) mdpi.com. The inhibitory activities of some representative quinazolinone analogues are presented in the table below.
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
|---|---|---|---|
| 6-bromo-8-iodo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxide | 1.18 ± 0.06 | 1.01 ± 0.05 | researchgate.net |
| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | - | 0.92 ± 0.01 | mdpi.com |
| 6-iodo-8-bromo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 54.18 ± 0.01 | 1.04 ± 0.03 | mdpi.com |
| 6,8-diiodo-2-(4-methoxyphenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 73.66 ± 0.02 | 0.78 ± 0.05 | mdpi.com |
| Acarbose (Standard) | - | - | - |
Anti-lipid Accumulation Properties
In vitro studies utilizing cell lines such as 3T3-L1 pre-adipocytes are instrumental in screening compounds for their anti-adipogenic potential. These cells can be induced to differentiate into adipocytes, and the extent of lipid accumulation can be quantified, typically by staining with Oil Red O.
Research into the anti-lipid accumulation effects of this compound and its direct analogues is still in its early stages. However, studies on related quinazolinone structures have shown promising results. For example, an indolequinazoline derivative, R17, developed based on the natural product Bouchardatine, was found to inhibit adipogenesis and lipogenesis in 3T3-L1 cells. This compound significantly decreased the triglyceride (TG) levels in this cell model with an EC50 value of 0.13 μM acs.org. This finding suggests that the quinazoline scaffold can be a viable starting point for the development of novel anti-obesity agents.
The mechanism of action for the anti-lipid accumulation effects of these compounds is thought to involve the modulation of key transcription factors and enzymes involved in adipogenesis and lipogenesis. The table below summarizes the in vitro anti-lipid accumulation activity of a representative indoquinazoline derivative.
| Compound | Activity | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|---|
| R17 (Indolequinazoline derivative) | Triglyceride level reduction | 3T3-L1 | 0.13 | acs.org |
Structure Activity Relationship Sar Studies of 3 Benzyl 2 Phenylquinazolin 4 3h One Derivatives
Influence of Substituents on Biological Potency and Selectivity
The substituent at the C-2 position of the quinazolinone ring plays a crucial role in determining the compound's biological activity. The presence of methyl, amine, or thiol groups at this position is often considered essential for antimicrobial activities. nih.gov
Research into anticancer applications has provided detailed insights. For instance, in a series of 2,3,6-trisubstituted quinazolinone derivatives evaluated for anti-inflammatory activity, compounds featuring a p-dimethylaminophenyl group at the C-2 position demonstrated higher potency. researchgate.net Similarly, in the pursuit of EGFR inhibitors, replacing an amide linker with a methyl-amino linker between a phenyl group and the C-2 position of the quinazoline (B50416) led to a nearly 50-fold decrease in inhibitory activity, highlighting the sensitivity of this position to structural changes. mdpi.com
Further studies on antiproliferative quinazolines revealed that even subtle changes, such as the demethylation of a methoxy (B1213986) group on a C-2 substituent, can significantly reduce activity. mdpi.com Conversely, introducing a dimethylamino substitution at this position was found to enhance antiproliferative effects. mdpi.com
| C-2 Substituent Modification | Observed Effect on Activity | Biological Context | Source |
|---|---|---|---|
| Presence of methyl, amine, or thiol groups | Essential for activity | Antimicrobial | nih.gov |
| p-dimethylaminophenyl group | Increased potency | Anti-inflammatory | researchgate.net |
| Replacement of amide linker with methyl-amino linker | ~50-fold decrease in inhibition | Anticancer (EGFR inhibition) | mdpi.com |
| Demethylation of a methoxy group | Significant reduction in activity | Antiproliferative | mdpi.com |
| Introduction of a dimethylamino group | Enhanced activity | Antiproliferative | mdpi.com |
Studies on Schiff base derivatives have shown that compounds containing chloro or methoxy groups on the N-3 substituent generally exhibit good antimicrobial activity. nih.gov In one series, 2-azetidinone derivatives at the N-3 position were found to be more active than the corresponding Schiff bases. nih.gov
In the context of anti-inflammatory agents, derivatives with o-methoxyphenyl substituents at the N-3 position showed elevated activity. researchgate.net The importance of the N-3 substituent is further underscored by findings that linking various heterocyclic rings at this position can lead to potent antimicrobial and anticonvulsant agents. researchgate.net For example, 3-substitution with various substituted phenyl ring moieties, bridged phenyl rings, and heterocyclic rings has been associated with antimicrobial properties. researchgate.net
| N-3 Substituent Type | Observed Effect on Activity | Biological Context | Source |
|---|---|---|---|
| Heterocyclic moieties | Increased activity | General Bioactivity | nih.gov |
| Substituted aromatic ring | Essential for activity | Antimicrobial | nih.gov |
| 2-Azetidinone moiety | More active than Schiff bases | Antimicrobial | nih.gov |
| o-methoxyphenyl group | Increased potency | Anti-inflammatory | researchgate.net |
| Substituted phenyl rings | Associated with activity | Antimicrobial | researchgate.net |
Modifications to the benzene (B151609) ring of the quinazolinone core also have a profound impact on bioactivity. SAR studies have frequently identified positions 6 and 8 as key sites for substitution. nih.gov The presence of a halogen atom, such as chlorine, bromine, or iodine, at these positions often enhances biological activity. nih.gov
Specifically for anticonvulsant activity, the presence of a chlorine atom at position 7 was found to be favorable. nih.gov In terms of cytotoxicity against cancer cell lines, compounds containing 6,8-di-fluoro substitutions on the quinazolinone ring showed increased potency. nih.gov Further research has indicated that bulkier substituents at the C-7 position of the quinazoline core are favorable for EGFR inhibitory activity. mdpi.com In one study, 6-bromo-substituted Schiff base derivatives were synthesized, and their antimicrobial activities were evaluated, confirming the importance of halogenation on the core ring system. nih.gov
| Position | Substituent | Observed Effect on Activity | Biological Context | Source |
|---|---|---|---|---|
| 6 and 8 | Halogen (Cl, Br, I) | Improved activity | Antimicrobial | nih.gov |
| 7 | Chlorine (Cl) | Favorable for activity | Anticonvulsant | nih.gov |
| 6 and 8 | Di-fluoro | Increased cytotoxicity | Anticancer | nih.gov |
| 7 | Bulkier groups | Favorable for inhibition | Anticancer (EGFR inhibition) | mdpi.com |
Correlation Between Specific Structural Features and Pharmacological Actions
A clear correlation exists between the structural features of 3-benzyl-2-phenylquinazolin-4(3H)-one derivatives and their resulting pharmacological effects. The strategic placement of specific functional groups can direct the molecule's activity towards antimicrobial, anticancer, or anti-inflammatory targets.
Antimicrobial Activity : A general principle for enhancing antimicrobial potency is the introduction of halogens at positions 6 and 8 of the quinazolinone ring, combined with a substituted aromatic ring at N-3 and specific functional groups (methyl, amine, or thiol) at C-2. nih.gov For example, Schiff base derivatives with chloro or methoxy groups showed good antimicrobial activity. nih.gov
Anticancer Activity : For antiproliferative and cytotoxic effects, particularly through EGFR inhibition, specific substitutions are crucial. Compound 6d from one study, a quinazolinone derivative, showed potent EGFR inhibition (IC₅₀ = 0.069 µM) and superior antiproliferative activity against lung cancer cells. nih.gov SAR studies revealed that 6,8-di-fluoro substitutions on the core ring increase cytotoxicity. nih.gov Furthermore, bulkier substituents at C-7 are favorable for EGFR inhibition. mdpi.com The presence of a dimethylamino group at C-2 also enhances antiproliferative activity. mdpi.com
Anti-inflammatory Activity : Potent anti-inflammatory action has been linked to specific substitution patterns. Derivatives with p-dimethylaminophenyl at C-2 and o-methoxyphenyl substituents at C-3 exhibited higher activity than the standard drug phenylbutazone. researchgate.net
Anticonvulsant Activity : The structural requirements for anticonvulsant properties include the presence of a chlorine atom at position 7. nih.gov Additionally, the incorporation of a 2-amino phenyl group at position 3 was found to increase anticonvulsant activity. nih.gov
Antioxidant Activity : The antioxidant potential is also highly structure-dependent. In one series, a 6-chloro-2-thioxo derivative bearing a 3-(3-CF₃)phenyl group showed enhanced antioxidant potency. mdpi.com This highlights that both the electronic nature and the position of substituents on the N-3 aryl ring are critical for free radical scavenging efficiency. mdpi.com
Design Principles for Enhanced Bioactivity and Target Affinity
Based on extensive SAR studies, several key design principles have emerged for developing quinazolinone derivatives with enhanced bioactivity and target affinity.
Strategic Halogenation : The incorporation of halogen atoms, particularly fluorine and chlorine, at positions 6, 7, and 8 of the quinazolinone core is a reliable strategy for enhancing a range of biological activities, including anticancer and antimicrobial effects. nih.govnih.govnih.gov
N-3 Moiety Optimization : The N-3 position is a prime site for introducing diverse substituents to modulate activity. Attaching heterocyclic rings or substituted aryl groups can significantly increase potency. nih.govresearchgate.net The choice of linker and the electronic properties of the substituent are critical; for example, azetidinone moieties have shown superiority over Schiff bases in certain antimicrobial contexts. nih.gov
C-2 Phenyl Ring Substitution : The electronic nature of substituents on the C-2 phenyl ring directly influences target interaction. Electron-donating groups like dimethylamino can enhance antiproliferative activity, while the removal of a methoxy group can diminish it. mdpi.com This position is critical for fine-tuning potency.
Molecular Hybridization : A promising strategy involves creating hybrid molecules that combine the quinazolinone scaffold with other known pharmacophores. nih.gov This approach can lead to compounds with dual mechanisms of action or improved affinity for a specific biological target. For instance, combining the quinazolinone core with a phenol (B47542) scaffold has been explored to enhance antioxidant activity. nih.gov
Control of Physicochemical Properties : Modifications should aim to optimize physicochemical properties like lipophilicity, which is crucial for penetrating biological membranes such as the blood-brain barrier. nih.gov However, increasing the length of side chains can sometimes be detrimental, as seen in certain antiproliferative derivatives where extending a side chain from two to three carbons diminished activity. mdpi.com
By adhering to these principles, medicinal chemists can rationally design novel this compound derivatives with improved potency, selectivity, and therapeutic potential.
Mechanistic Investigations and Molecular Target Identification
Elucidation of Molecular Interactions with Biological Receptors and Enzymes
The therapeutic effects of quinazolinone derivatives are rooted in their ability to bind with high affinity and specificity to various biological receptors and enzymes. Molecular docking simulations and in vitro enzyme assays have been instrumental in characterizing these interactions.
Studies on various quinazolin-4(3H)-one derivatives have revealed diverse modes of enzyme inhibition, particularly concerning protein kinases, which are common targets for this class of compounds.
Epidermal Growth Factor Receptor (EGFR) Kinase: Molecular docking analyses of certain 2,3-disubstituted quinazolin-4(3H)-ones have shown that they can function as ATP competitive type-I inhibitors. nih.gov These compounds occupy the ATP-binding site of the EGFR kinase, interacting with key residues within the DFG (Asp-Phe-Gly) motif. nih.gov For instance, some derivatives form hydrogen bonds with residues like Asp831 and Thr830 in the ATP-binding pocket, while the quinazoline (B50416) ring itself engages in hydrophobic interactions with Leu694, Val702, and Leu820. nih.gov This binding mode is similar to that of known EGFR inhibitors like erlotinib. researchgate.net
Cyclin-Dependent Kinase 2 (CDK2): In contrast to their interaction with EGFR, some quinazolin-4(3H)-one derivatives have been identified as ATP non-competitive type-II inhibitors of CDK2 kinase. nih.gov This mode of inhibition involves binding to a site distinct from the ATP pocket, often an allosteric site, which can induce a conformational change in the enzyme and prevent its catalytic activity. Interactions have been observed with residues such as Leu83, Glu12, and Asn132. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2): The binding mode to HER2 kinase can vary depending on the specific substitutions on the quinazolinone core. Both ATP competitive type-I and ATP non-competitive type-II inhibitions have been reported for different derivatives. nih.gov Interactions often involve hydrogen bonds with residues like Met801 and Leu800, alongside several pi-alkyl interactions with amino acids such as Leu726, Val734, and Ala751. nih.gov
The strength of the interaction between quinazolinone compounds and their target enzymes has been quantified using various biochemical assays, most commonly by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Ki). Molecular docking studies also provide an estimate of binding affinity through calculated binding free energies.
Below are tables summarizing the inhibitory activities and binding affinities of several representative quinazolin-4(3H)-one derivatives against various enzymes.
Table 1: In Vitro Enzyme Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Derivative 2h | EGFR | 0.102 ± 0.014 | nih.gov |
| Derivative 2i | EGFR | 0.097 ± 0.019 | nih.gov |
| Derivative 2i | CDK2 | 0.173 ± 0.012 | nih.gov |
| Derivative 3i | CDK2 | 0.177 ± 0.032 | nih.gov |
| Derivative 2i | HER2 | 0.128 ± 0.024 | nih.gov |
| Derivative 3i | HER2 | 0.079 ± 0.015 | nih.gov |
| Derivative 3d | VEGFR-2 | 0.051 | nih.gov |
| Derivative 3e | VEGFR-2 | 0.083 | nih.gov |
| Derivative 3c | c-Met | 0.074 | nih.gov |
| Derivative 3e | c-Met | 0.048 | nih.gov |
Table 2: Calculated Binding Free Energies from Molecular Docking Studies
| Compound Series | Target Enzyme | Binding Free Energy (kcal/mol) | Source |
|---|---|---|---|
| 3a–h and 5a–h | Alpha-Amylase | -8.4 to -9.1 | mdpi.com |
Studies on Cellular Signaling Pathways Affected by the Compound
Quinazolinone derivatives, including those structurally related to 3-benzyl-2-phenylquinazolin-4(3H)-one, exert their cellular effects by modulating key signaling pathways that control cell proliferation, survival, and metastasis.
PI3K/AKT and EGFR Pathways: A structurally similar compound, 3-phenethyl-2-phenylquinazolin-4(3H)-one, has been shown to inhibit breast cancer cell motility and proliferation by inactivating the phosphoinositide 3-kinase (PI3K)/AKT and EGFR signaling pathways. nih.gov This compound was found to suppress epithelial-mesenchymal transition (EMT) by downregulating related transcription factors and to reduce the expression of glycolytic enzymes, thereby affecting cancer metabolism. nih.gov
VEGFR-2 and c-Met Pathways: Certain quinazolinone analogues have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases. nih.gov These receptors are critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. nih.gov By simultaneously inhibiting both pathways, these compounds can effectively disrupt the blood supply to tumors.
Apoptosis Induction: Dysregulation of apoptosis (programmed cell death) is a hallmark of cancer. mdpi.com Quinazolinone derivatives have been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. The intrinsic pathway involves the release of cytochrome c from mitochondria, which activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to cell death. mdpi.com
Identification of Key Pharmacophores and Active Sites for Drug Design
A pharmacophore is an abstract representation of the molecular features necessary for a drug to be recognized by a biological target. unina.it For the quinazolin-4(3H)-one scaffold, several key features have been identified as crucial for its diverse biological activities.
The Quinazolinone Core: The quinazoline ring itself is considered a fundamental part of the pharmacophore, serving as a rigid scaffold to correctly orient the substituent groups for optimal interaction with the target's active site. gsconlinepress.com It is frequently involved in hydrophobic and CH-pi interactions with amino acid residues. nih.gov
Substitutions at Position 2 and 3: The nature of the substituents at the 2- and 3-positions of the quinazolinone ring is critical in determining the compound's target specificity and potency.
The 2-phenyl group can engage in pi-pi stacking and pi-alkyl interactions with residues in the active site, such as His887 and Ala921 in PARP10. nih.gov
Key Interaction Points: Docking studies have identified specific interactions that define the active site binding. For EGFR, key interactions include hydrogen bonds with the hinge region residue Met769 and the gatekeeper residue Thr766, as well as with Asp831. nih.govnih.gov For PARP1, crucial hydrogen bonds with Gly863 and Ser904 have been noted. nih.gov The pharmacophore model often includes hydrogen bond acceptors (like the C4-carbonyl oxygen), hydrogen bond donors, and aromatic/hydrophobic regions corresponding to the phenyl and benzyl (B1604629) substituents. researchgate.net
Future Research Directions and Translational Perspectives for 3 Benzyl 2 Phenylquinazolin 4 3h One
Exploration of Novel and Efficient Synthetic Pathways
While classical methods for synthesizing 2,3-disubstituted quinazolinones exist, future efforts must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes. nih.gov The principles of green chemistry are paramount in modern pharmaceutical manufacturing, aiming to reduce waste, minimize energy consumption, and avoid hazardous solvents.
Future synthetic research should focus on:
One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form the final product, offer significant advantages in terms of efficiency and waste reduction. rsc.org Developing MCRs for 3-benzyl-2-phenylquinazolin-4(3H)-one and its analogs from readily available starting materials like isatoic anhydride (B1165640), benzylamine (B48309), and benzaldehyde (B42025) derivatives would be a significant advancement. rsc.orgresearchgate.net
Novel Catalysis: Exploring non-traditional catalysts could improve yields and reaction conditions. This includes using affordable and non-toxic metal catalysts like iron or employing organocatalysts. sci-hub.cat For instance, iridium-catalyzed methods have shown promise for other 2,3-disubstituted quinazolinones and could be adapted. researchgate.net
Green Chemistry Techniques: The application of microwave irradiation and ultrasound energy can dramatically shorten reaction times and improve yields compared to conventional heating. rsc.orgresearchgate.netsci-hub.cat Furthermore, conducting these syntheses in aqueous media or under solvent-free conditions would substantially enhance the environmental profile of the process. researchgate.netsci-hub.catresearchgate.net A recent study demonstrated a t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl (B1604629) alcohols under solvent- and transition-metal-free conditions, representing a promising green pathway. researchgate.net
| Synthetic Strategy | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted One-Pot Synthesis | Uses isatoic anhydride, amine, and orthoester under microwave irradiation. | Rapid (20-30 min), catalyst- and solvent-free, excellent yields. | rsc.org |
| Ultrasound-Irradiated Synthesis | One-pot condensation in aqueous media catalyzed by dodecylbenzenesulfonic acid. | Mild conditions, avoids organic solvents, convenient work-up. | researchgate.net |
| Iron-Catalyzed Cyclization | Microwave-assisted cyclization of 2-halobenzoic acids and amidines in water. | Utilizes an inexpensive and environmentally benign catalyst. | sci-hub.cat |
| Oxidative Condensation | t-BuONa-mediated reaction of 2-aminobenzamides and benzyl alcohols. | Solvent-free, transition-metal-free, uses O2 as a green oxidant. | researchgate.net |
Advanced SAR and Lead Optimization Strategies for Improved Efficacy and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to transforming a lead compound into a viable drug candidate by identifying the chemical features essential for its biological activity. patsnap.com For this compound, systematic structural modifications are needed to enhance its potency and selectivity for specific biological targets while minimizing potential off-target effects.
Key optimization strategies should include:
Systematic Analog Synthesis: A library of derivatives should be synthesized by modifying the three main components of the molecule: the quinazolinone core, the 2-phenyl ring, and the 3-benzyl group. Substituents with varying electronic (electron-donating vs. electron-withdrawing) and steric properties should be introduced at different positions on the aromatic rings. mdpi.comresearchgate.net
Computational Modeling: In silico tools, such as molecular docking and quantitative SAR (QSAR), can predict how structural changes will affect the compound's binding affinity to its target. This approach can guide the synthesis of more potent analogs and reduce the amount of trial-and-error chemistry.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres (substituents with similar physical or chemical properties) can modulate the compound's pharmacokinetic and pharmacodynamic profile, potentially improving absorption, distribution, metabolism, and excretion (ADME) properties.
| Target/Activity | Favorable Structural Modifications | Key Findings | Reference |
|---|---|---|---|
| PARP-1 Inhibition | Substitutions at the 2- and 8-positions of the quinazolinone core. | An 8-amino group combined with a 2-methyl group significantly increased potency. | nih.gov |
| Cytotoxicity (Anticancer) | Electron-withdrawing groups (e.g., CF3, OCF3) at the ortho-position of the 2-aryl ring. | Shifting these groups to the meta-position resulted in a loss of activity. | researchgate.net |
| EGFR Kinase Inhibition | Small, hydrophobic substituents on the aniline (B41778) moiety (at position 4). | Activity increased in the order F < Br < Cl. | mdpi.com |
| Vasodilation | Modifications on the 3-benzyl group. | Preliminary SAR has been established, providing a foundation for further optimization. | nih.gov |
Deeper Mechanistic Insights into Biological Actions at the Molecular and Cellular Level
While this compound has demonstrated biological effects, the precise molecular targets and pathways through which it acts remain largely undefined. A deep understanding of its mechanism of action is crucial for its rational development as a therapeutic agent. The broader quinazolinone class is known to interact with a wide array of targets. nih.govnih.gov
Future research should employ a multi-pronged approach to elucidate its mechanism:
Target Identification: Unbiased screening methods like chemical proteomics (e.g., affinity chromatography followed by mass spectrometry) can identify the direct protein binding partners of the compound within the cell.
Enzymatic and Cellular Assays: Based on the activities of related quinazolinones, specific assays should be conducted to test for inhibition of key enzyme families such as protein kinases (e.g., EGFR, VEGFR, CDK2), phosphodiesterases (PDEs), or poly(ADP-ribose)polymerase (PARP). nih.govnih.govnih.gov
Pathway Analysis: Once a target is identified, downstream signaling pathways should be investigated using techniques like Western blotting, qPCR, and reporter gene assays. For example, if the compound inhibits a specific kinase, researchers should examine the phosphorylation status of its known substrates.
Cellular Phenotyping: Advanced cell biology techniques, including high-content imaging and cell cycle analysis, can provide detailed information on the compound's effects on cellular processes like proliferation, apoptosis, and cell morphology. nih.govnih.gov Studies on related compounds have shown effects on cell cycle arrest and induction of apoptosis through the modulation of proteins like Bax and Bcl-2. nih.govnih.gov
Development of Targeted Therapies Based on Quinazolinone Scaffolds (pre-clinical stage)
The quinazoline (B50416) core is considered a "privileged scaffold" in medicinal chemistry, as it forms the basis of several FDA-approved targeted therapies, particularly in oncology. sci-hub.sefrontiersin.org Leveraging the this compound structure, preclinical development can be directed toward creating targeted therapies for specific diseases.
Translational perspectives include:
Oncology: Given that many quinazolinones inhibit protein kinases crucial for cancer cell growth, derivatives of this compound should be evaluated in preclinical cancer models. emanresearch.orgnih.govmdpi.com Research could focus on developing selective inhibitors for specific cancer types where a particular kinase is overactive. For example, new quinazolinone-based derivatives have been developed as CDK2 inhibitors for melanoma. nih.gov
Neurological Disorders: The anticonvulsant properties of some quinazolinones suggest their potential for treating epilepsy or other neurological conditions. Preclinical studies in animal models of seizures are necessary to evaluate efficacy and establish a therapeutic window.
Cardiovascular Disease: The reported vasodilatory effects indicate a potential application in treating hypertension or other cardiovascular disorders. nih.gov Preclinical evaluation in animal models of hypertension is a logical next step. nih.gov
| Therapeutic Area | Molecular Target | Rationale | Reference |
|---|---|---|---|
| Cancer | EGFR, VEGFR, HER2, CDK2 | These kinases are often dysregulated in cancer, driving cell proliferation and survival. | nih.govnih.gov |
| Cancer | Tubulin Polymerization | Disruption of microtubule dynamics leads to mitotic arrest and apoptosis in cancer cells. | nih.govrsc.org |
| Cancer | PARP, DHFR | Inhibition of DNA repair and nucleotide synthesis are established anticancer strategies. | nih.gov |
| Neurodegeneration | Phosphodiesterase 7 (PDE7) | PDE7 is implicated in pathogenic processes in neurodegenerative disorders. | acs.org |
Application in Chemical Biology as Tools for Pathway Probing
Beyond its direct therapeutic potential, this compound can be developed into a valuable chemical probe to study biological pathways. By modifying the molecule with specific tags, it can be used to investigate complex cellular processes with high precision.
Potential applications as a chemical tool include:
Development of Imaging Agents: Attaching a fluorescent dye to the molecule would allow for real-time visualization of its subcellular localization and interaction with its targets in living cells. Alternatively, isotopic labeling (e.g., with Carbon-11) could transform the compound into a positron emission tomography (PET) tracer to non-invasively map its target distribution in vivo, as has been done with other quinazolinone scaffolds for imaging PDE7. acs.org
Affinity-Based Probes: Conjugating the compound with biotin (B1667282) or a photo-crosslinker would enable pull-down experiments to isolate its binding partners from cell lysates, providing a powerful method for target identification and validation.
Selective Inhibitors as Probes: An optimized, highly selective derivative of this compound can serve as a pharmacological tool to dissect the specific role of its target protein in a given signaling pathway or disease model, helping to clarify complex biological questions.
By pursuing these future research directions, the scientific community can systematically build upon the initial promise of this compound, paving the way for its potential translation from a laboratory curiosity into a clinically relevant therapeutic agent or a sophisticated tool for biological discovery.
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the common synthetic routes for 3-benzyl-2-phenylquinazolin-4(3H)-one, and how do reaction conditions influence yield? A1. The compound is typically synthesized via copper-catalyzed cyclization of N-benzylanthranilamides with benzylamines, yielding products like 4a (this compound) under reflux in p-xylene with Cu(OAc)₂ and TBAB. Purification via silica gel chromatography (petroleum ether/EtOAc) achieves moderate-to-high yields (e.g., 81% for 4a ) . Alternative routes include oxidative coupling of 2-aminobenzamide and benzyl alcohol under green conditions (t-BuONa, O₂, 120°C), achieving up to 84% yield . Solvent choice (e.g., DMSO vs. ethanol) and temperature control are critical for reaction kinetics and product distribution .
Advanced: Q. Q2. How can conflicting yield data in synthesis protocols be resolved? A2. Discrepancies arise from variations in catalysts, solvents, or reaction time. For example, Cu(OAc)₂-mediated synthesis in p-xylene yields 81% for 4a , while greener methods using t-BuONa and O₂ achieve higher yields (84%) but require longer reaction times (24 h) . Systematic optimization studies (e.g., varying catalyst loading, solvent polarity, or temperature) and mechanistic insights (e.g., role of benzaldehyde intermediates in oxidative coupling) help reconcile data .
Mechanistic Insights
Basic: Q. Q3. What intermediates are involved in the formation of this compound? A3. Key intermediates include:
- Oxidative coupling route : Benzyl alcohol oxidizes to benzaldehyde under basic conditions, followed by condensation with 2-aminobenzamide and intramolecular cyclization .
- Copper-catalyzed route : N-Benzylanthranilamide undergoes nucleophilic attack by benzylamine, facilitated by Cu(OAc)₂, forming the quinazolinone core .
Advanced: Q. Q4. How do computational studies support proposed reaction mechanisms? A4. DFT calculations can validate transition states, such as the partial oxidation of benzyl alcohol to benzaldehyde in oxidative coupling. Kinetic isotope effects (KIEs) and trapping experiments (e.g., isolating benzaldehyde intermediates) provide empirical validation .
Characterization and Analysis
Basic: Q. Q5. What spectroscopic techniques are essential for characterizing this compound? A5. Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 7.26, C=O at 1671 cm⁻¹ in IR) .
- HPLC/MS : Verifies purity and molecular weight .
Advanced: Q. Q6. How can X-ray crystallography resolve ambiguities in structural assignments? A6. Single-crystal X-ray diffraction provides definitive bond lengths and angles, distinguishing between tautomers or regioisomers. For example, it clarifies the position of substituents in derivatives like 3-(4-chloro-benzyl)-2-mercapto-3H-quinazolin-4-one .
Biological Activity and Structure-Activity Relationships (SAR)
Basic: Q. Q7. What biological activities are associated with this compound derivatives? A7. Quinazolinones exhibit anticancer, antimicrobial, and anti-inflammatory properties. For instance, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one shows potent anticancer activity via kinase inhibition .
Advanced: Q. Q8. How does substituent variation (e.g., halogens, alkyl groups) modulate bioactivity? A8. Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to hydrophobic enzyme pockets. For example, 6-iodo-substituted derivatives improve antibacterial efficacy by disrupting bacterial membrane integrity .
Data Contradictions and Reproducibility
Advanced: Q. Q9. How can researchers address inconsistencies in reported biological activities? A9. Variations in assay protocols (e.g., cell lines, concentrations) and compound purity (e.g., residual solvents) contribute to discrepancies. Standardized testing (e.g., NCCLS guidelines for antimicrobial assays) and orthogonal characterization (e.g., NMR purity >95%) improve reproducibility .
Derivative Synthesis and Functionalization
Advanced: Q. Q10. What strategies enable regioselective functionalization of the quinazolinone core? A10. Directed ortho-metalation (DoM) using directing groups (e.g., benzyl, thioether) allows selective C-H activation. For example, 3-benzyl-6-iodo-quinazolin-4(3H)-one undergoes Suzuki coupling to introduce aryl groups at C6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
